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A revolution in biological research occurred in the mid-1960s, not with the discovery of a new

molecule of life, but with the development of new tools to study it. Before Dr. Norman E. Good

and his colleagues systematically addressed the problem, researchers were hampered by a

limited selection of buffers, such as phosphate and Tris, which were often unsuitable for

biological systems.[1][2] Phosphate buffers, for instance, can precipitate with divalent cations,

and the buffering capacity of Tris is highly dependent on temperature.[2] This guide delves into

the foundational principles laid out by Good, explores their practical application through a

detailed look at the widely used MES buffer, and provides actionable protocols for the modern

researcher.

The Challenge: Buffering Biological Reactions
Most biological processes occur within a narrow and near-neutral pH range.[1][3] Maintaining

this stable pH environment in vitro is critical for the study of proteins, enzymes, and cellular

functions.[3] Early buffers often interfered with the very reactions they were meant to stabilize.

[1][4] Recognizing this critical gap, Good and his team set out to design and synthesize a

series of buffering agents specifically for biological research, publishing their seminal work in

1966.[5][6][7][8]

The Solution: Good's Criteria for Ideal Biological Buffers
Good's approach was to first define the ideal characteristics of a biological buffer. These

criteria, which became the cornerstone of modern buffer selection, addressed the shortcomings
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of previous options. The key criteria for these zwitterionic buffers—molecules with both a

positive and a negative charge, resulting in a net neutral charge—were revolutionary.[9][10]

pKa between 6.0 and 8.0: This ensures effective buffering capacity in the most common

physiological pH range.[1][10][11]

High Water Solubility: Buffers must be highly soluble in aqueous systems to be useful in

biological experiments.[1][2][10][12]

Membrane Impermeability: The zwitterionic nature of these buffers prevents them from easily

passing through cell membranes, thus avoiding interference with intracellular processes.[1]

[4][10][11]

Minimal Metal Ion Binding: Many biological reactions involve metal ions; a good buffer should

not chelate these ions, which could inhibit the reaction.[2][10]

Chemical and Enzymatic Stability: The buffer must be stable and not degrade under

experimental conditions or be metabolized by enzymes.[2][4][11]

Low UV/Visible Light Absorbance: To avoid interference with spectrophotometric assays, the

buffer should not absorb light in the UV or visible spectrum.[2][4][11]
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Good's Criteria for an Ideal Biological Buffer

Resulting Properties

pKa 6.0 - 8.0

Physiologically Relevant pH Control

High Water Solubility

Membrane Impermeability

Minimal Biochemical Interference

Minimal Metal Ion Binding

High Stability

Low UV Absorbance

Compatible with Spectrophotometry

Click to download full resolution via product page

Logical relationship between Good's criteria and their practical benefits.

Focus on MES: A Workhorse Buffer
2-(N-morpholino)ethanesulfonic acid, or MES, was one of the original buffers described by

Good and his colleagues.[1] It exemplifies the principles they established and has become a

staple in laboratories worldwide.

Chemical and Physical Properties of MES

MES is a zwitterionic buffer containing a morpholine ring and an ethanesulfonic acid moiety.[4]

Its key properties make it an excellent choice for a variety of applications.

pKa: The pKa of MES is approximately 6.15 at 25°C.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b042003?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Good%27s_buffers
https://www.interchim.fr/ft/0/062000.pdf
https://biochemazone.com/0-1mol-l-mes-buffer-properties-preparation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effective Buffering Range: It provides effective buffering from pH 5.5 to 6.7.[13][14]

Metal Ion Interactions: MES does not form complexes with most common metal ions, making

it ideal for use in solutions containing them.[15]

Applications: It is frequently used as a running buffer for resolving small proteins in gel

electrophoresis and in buffered culture media for various cells.[15][16][17]

Comparative Properties of Common Good's Buffers

Buffer pKa at 25°C Useful pH Range
Molecular Weight (
g/mol )

MES 6.15 5.5 - 6.7 195.24

PIPES 6.76 6.1 - 7.5 302.37

HEPES 7.48 6.8 - 8.2 238.30

Tris 8.06 7.5 - 9.0 121.14

CHES 9.30 8.6 - 10.0 207.30

CAPS 10.40 9.7 - 11.1 221.32

Note: Tris is included for comparison but is not a Good's buffer. Its pKa is highly sensitive to

temperature changes.

Experimental Protocol: Preparation of a 0.5 M MES
Stock Solution (pH 6.0)
This protocol describes a self-validating method for preparing a standard MES buffer stock

solution. The key to trustworthiness is the final verification of the pH with a calibrated meter.

Materials:

MES free acid powder (MW: 195.24 g/mol )

High-purity, deionized water (dH₂O)
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10 N Sodium Hydroxide (NaOH) solution

Calibrated pH meter

Stir plate and magnetic stir bar

Graduated cylinders and a 1 L volumetric flask

0.22 µm sterile filter unit (optional)

Step-by-Step Methodology:

Initial Weighing and Dissolution:

Causality: Accurate weighing is critical for achieving the target molarity.

Weigh 97.62 g of MES free acid powder.

Add the powder to a beaker containing approximately 750 mL of dH₂O.[15] Place a

magnetic stir bar in the beaker and put it on a stir plate to facilitate dissolution. MES is

highly soluble in water.[12][18]

pH Adjustment:

Causality: The acidic form of MES requires a strong base (NaOH) to raise the pH to the

desired buffering range. Adding the base slowly near the target pH prevents overshooting.

Place the calibrated pH probe into the solution.

Slowly add 10 N NaOH dropwise while monitoring the pH meter. The initial pH of the MES

solution will be acidic (around 2.5-5).[18]

Continue adding NaOH until the pH meter reads exactly 6.0.

Final Volume Adjustment:

Causality: Bringing the solution to the final volume after pH adjustment ensures the final

concentration is accurate.
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Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.

Add dH₂O to bring the final volume to the 1 L mark.[15]

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Verification and Storage:

Trustworthiness: This is the self-validating step. Re-check the pH to confirm it is 6.0. If

necessary, make minor adjustments with dilute NaOH or HCl.

For applications requiring sterility, pass the buffer through a 0.22 µm filter. Autoclaving is

not recommended as it can cause the solution to turn yellow.[18]

Store the solution at 4°C, where it is stable for several months.[13][15][18]
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Start

1. Weigh 97.62g MES Free Acid

2. Dissolve in ~750 mL dH₂O

3. Adjust pH to 6.0 with 10N NaOH

4. Transfer to 1L Volumetric Flask
Add dH₂O to 1L Mark

5. Verify Final pH

6. Sterile Filter (Optional)

7. Store at 4°C

End

Click to download full resolution via product page

Validated workflow for preparing 0.5 M MES buffer at pH 6.0.
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Conclusion
The development of Good's buffers was a landmark achievement that provided biologists and

biochemists with the reliable tools needed to control pH in sensitive experiments.[2][7] By

establishing clear criteria for what makes a buffer suitable for biological research, Dr. Good and

his team enabled decades of scientific discovery.[2][8] MES, with its physiological pKa, low

metal binding, and high stability, remains a testament to the power of rational chemical design

in advancing the life sciences. Understanding these foundational principles and applying

validated protocols is essential for any researcher aiming for accuracy and reproducibility in

their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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